Product packaging for 1-(2-Methylbenzyl)piperidin-4-ol(Cat. No.:CAS No. 414882-65-8)

1-(2-Methylbenzyl)piperidin-4-ol

Cat. No.: B2844345
CAS No.: 414882-65-8
M. Wt: 205.301
InChI Key: LZDLJZWGXJDWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylbenzyl)piperidin-4-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery, belonging to the class of piperidine derivatives. The piperidine ring is a fundamental structural motif found in a vast array of bioactive molecules and approved therapeutics . This specific compound, featuring a 2-methylbenzyl group attached to the nitrogen of the piperidin-4-ol scaffold, serves as a versatile building block for the synthesis of more complex molecules targeting various disease areas. Piperidine derivatives demonstrate a remarkable breadth of biological activities, making them valuable in preclinical research. They are frequently investigated as ligands for central nervous system (CNS) targets . For instance, structurally similar 4-oxypiperidine compounds have been designed as high-affinity histamine H3 receptor (H3R) antagonists/inverse agonists, which are being explored for potential applications in cognitive disorders like Alzheimer's disease . Other piperidine-based compounds have been developed as subtype-selective antagonists for NMDA receptors . Beyond neuroscience, this chemical scaffold is also prominent in oncology research, with some piperidine-based compounds showing Skp2 protein inhibitory activity, which can produce antineoplastic effects . Additionally, novel piperidin-4-one derivatives have demonstrated notable in vitro antioxidant and anti-inflammatory activity in research assays, highlighting the versatility of this core structure . The provided compound, this compound, is intended for use in laboratory research applications only. It can be utilized as a key synthetic intermediate or a starting point for the design and development of novel protease inhibitors, receptor ligands, and other pharmacologically active molecules. Researchers can leverage this structure to explore structure-activity relationships (SAR) and create new compounds for biochemical screening. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO B2844345 1-(2-Methylbenzyl)piperidin-4-ol CAS No. 414882-65-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-methylphenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-4-2-3-5-12(11)10-14-8-6-13(15)7-9-14/h2-5,13,15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDLJZWGXJDWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Methylbenzyl Piperidin 4 Ol and Its Analogues

Diverse Synthetic Routes for the Core 1-(2-Methylbenzyl)piperidin-4-ol Structure

The construction of the this compound molecule can be approached by first forming the piperidine (B6355638) ring and then functionalizing it, or by building the ring from acyclic precursors.

Reductive amination is a versatile and widely used method in the synthesis of substituted piperidines. mdpi.com This can be applied intramolecularly or as part of a multi-component reaction to build the heterocyclic ring.

Intramolecular Cyclization: A common strategy involves the cyclization of a linear amino-aldehyde or amino-ketone. For instance, a δ-amino carbonyl compound can undergo an intramolecular cyclization/reduction cascade to form the piperidine ring. mdpi.com Cobalt-catalyzed radical cyclization of linear amino-aldehydes represents another advanced method for producing various piperidines. mdpi.com

Multi-Component Reactions: More complex, one-pot syntheses can assemble the piperidine core from simpler starting materials. A stereoselective three-component vinylogous Mannich-type reaction, for example, can produce highly functionalized and chiral dihydropyridinone intermediates, which are direct precursors to substituted piperidines. rsc.org These intermediates, akin to the Δ1-piperideine in biosynthesis, serve as versatile building blocks for a variety of piperidine-based structures. rsc.org

Hydrogenation of Pyridine (B92270) Derivatives: Another fundamental route to the piperidine core is the hydrogenation of corresponding pyridine derivatives. mdpi.comnih.gov This can be achieved using various transition metal catalysts, though it often requires harsh conditions such as high temperature and pressure. mdpi.comnih.gov Researchers have developed heterogeneous catalysts, including cobalt on titanium nanoparticles, that allow for acid-free hydrogenation in more environmentally friendly solvents like water. mdpi.com

The most direct and common synthesis of this compound involves two key transformations: attaching the 2-methylbenzyl group to the piperidine nitrogen (N-benzylation) and ensuring the presence of a hydroxyl group at the C-4 position.

N-Alkylation of Piperidin-4-ol: The most straightforward approach is the N-alkylation of commercially available piperidin-4-ol with a suitable 2-methylbenzyl electrophile, such as 2-methylbenzyl chloride or bromide. researchgate.netechemi.com This is a standard SN2 reaction, typically carried out in the presence of a base like potassium carbonate (K₂CO₃) or an organic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. researchgate.netechemi.com

Reduction of N-Benzylated Piperidin-4-one: An alternative strategy begins with 1-(2-methylbenzyl)piperidin-4-one, which is then reduced to the target alcohol. The ketone precursor itself can be synthesized via methods such as the reductive amination of aldehydes and ketones. organic-chemistry.org The subsequent reduction of the C-4 ketone is readily accomplished using standard reducing agents like sodium borohydride (B1222165) (NaBH₄). semanticscholar.org

Functionalization of Pyridinium (B92312) Salts: A more elaborate route involves the reduction of a pyridinium salt. Pyridine can be reacted with benzyl (B1604629) chloride to form the N-benzyl pyridinium salt, which is then reduced to the corresponding tetrahydropyridine (B1245486) derivative. researchgate.net Subsequent functionalization, such as epoxidation followed by ring-opening, can introduce the hydroxyl group at the C-4 position. researchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and yield of synthetic routes to this compound are highly dependent on reaction parameters such as the choice of solvent, catalyst, temperature, and pressure.

The selection of solvent and catalyst is critical for optimizing the synthesis, particularly for the key N-alkylation step.

Solvent Choice: For the N-alkylation of piperidin-4-ol, a range of solvents can be used. While polar protic solvents like ethanol (B145695) are common, highly reactive electrophiles may react with the solvent itself. echemi.com Therefore, aprotic solvents such as acetonitrile (B52724) or dichloromethane (B109758) (DCM) are often preferred to avoid side reactions and improve yields. researchgate.netechemi.com In reductive amination reactions, 1,2-dichloroethane (B1671644) (DCE) is often the preferred solvent, though tetrahydrofuran (B95107) (THF) can also be used. organic-chemistry.orgresearchgate.net

Catalysis: In N-alkylation reactions, a base is essential to act as a proton scavenger. Inorganic bases like potassium carbonate are effective, while hindered organic bases like DIPEA are also widely employed. researchgate.netechemi.com For reductive amination reactions involving ketones, acetic acid can be used as a catalyst. organic-chemistry.orgresearchgate.net For syntheses involving hydrogenation of a pyridine ring, a variety of metal catalysts are employed, including palladium, rhodium, ruthenium, and nickel-based systems. mdpi.comnih.gov

Temperature and pressure are key variables that can be tuned to control reaction rates and selectivity.

Temperature: N-alkylation reactions are often performed at room temperature, but can be heated to moderate temperatures (e.g., 70-80 °C) to increase the reaction rate. researchgate.netechemi.com In some catalytic systems for N-alkylation, higher temperatures can facilitate the in-situ formation of aldehyde intermediates from alcohol starting materials, which then drive the reaction. researchgate.net However, excessive heat can lead to side products. researchgate.net

Pressure: While many syntheses can be conducted at atmospheric pressure, certain steps, particularly the hydrogenation of stable aromatic rings like pyridine, may require elevated pressures to proceed efficiently. nih.govbeilstein-journals.org The hydrogenation of substituted pyridines can be particularly challenging, sometimes requiring more than double the pressure and temperature compared to unsubstituted rings. nih.gov

Stereoselective Synthesis Approaches to this compound Enantiomers

For applications where a specific enantiomer of a chiral compound is required, stereoselective synthesis is necessary. Although this compound itself is achiral, analogues with additional stereocenters, or the introduction of chirality via isotopic labeling, would require these methods. The principles are demonstrated in the synthesis of closely related chiral piperidin-4-ols.

Chiral Resolution: A common industrial method involves the synthesis of a racemic mixture, followed by separation of the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid like (R)-O-acetyl mandelic acid. researchgate.net These diastereomeric salts exhibit different solubilities, allowing them to be separated by fractional crystallization. researchgate.net

Biocatalytic Methods: Enzymes offer a powerful tool for stereoselective synthesis. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can be used to resolve a racemic mixture of a precursor alcohol or amine through enantioselective acylation. uniovi.es One enantiomer is selectively acylated by the enzyme, allowing the acylated product and the unreacted enantiomer to be easily separated. uniovi.es

Asymmetric Synthesis: This approach aims to create the desired stereocenter with high selectivity from the outset. This can be accomplished using chiral catalysts or chiral auxiliaries. For instance, a three-component vinylogous Mannich reaction can be rendered stereoselective by using a chiral amine as one of the components, which directs the formation of a specific enantiomer of the resulting cyclized product. rsc.org Another strategy is the asymmetric hydrogenation of a prochiral enamine or tetrahydropyridine precursor using a chiral metal catalyst. researchgate.net

Synthesis of Structural Analogues and Derivatives of this compound for Structure-Activity Relationship Studies

The exploration of the chemical space around this compound is crucial for understanding its structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can identify key structural features responsible for its biological activity, optimize potency, and improve pharmacological profiles. These studies typically focus on three main areas of the molecule: the benzyl group's phenyl ring, the substituent at the piperidine nitrogen, and the functional group at the C-4 position of the piperidine ring.

Modifications on the Phenyl Ring

The aromatic phenyl ring of the benzyl substituent offers a prime location for modification to probe its interaction with biological targets. Altering the substitution pattern on this ring can significantly influence electronic properties, lipophilicity, and steric profile, thereby affecting binding affinity and efficacy.

Research into related piperidine-based compounds has demonstrated the impact of phenyl ring substitutions. For instance, in a series of N-benzylpiperidine derivatives developed as NMDA receptor antagonists, the introduction of a hydroxyl group onto the phenyl ring para to the oxyethyl tether resulted in a notable ~25-fold increase in potency. acs.org Similarly, a para-methyl substitution on the benzyl ring led to a ~3-fold increase in in vivo anticonvulsant activity. acs.org

In the context of developing inhibitors for enzymes like aromatase, various substitutions on a phenyl ring attached to a piperidine core have been explored. The synthesis of these analogues often involves coupling a substituted phenyl isocyanate with the piperidine nitrogen, leading to derivatives with diverse electronic and steric properties. nih.gov For example, compounds with fluoro, chloro, bromo, and amine substitutions have been synthesized to evaluate their inhibitory potential. nih.gov The position of the substituent is critical; studies on N-phenyl-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide showed that a methyl group at the para-position of the phenyl ring was well-tolerated, whereas substitutions at other positions led to a drop in potency. nih.gov

These findings underscore the principle that even minor changes to the phenyl ring, such as the addition or relocation of small functional groups, can have profound effects on the biological activity of piperidine-containing molecules.

Table 1: Examples of Phenyl Ring Modifications and Their Reported Effects

Parent Compound ScaffoldModification on Phenyl RingResulting Compound ExampleReported EffectReference
N-(2-Phenoxyethyl)-4-benzylpiperidinep-HydroxylN-[2-(4-Hydroxyphenoxy)ethyl]-4-benzylpiperidine~25-fold increase in NR1a/2B receptor potency acs.org
N-(2-Phenoxyethyl)-4-benzylpiperidinep-Methyl (on benzyl ring)N-(2-Phenoxyethyl)-4-(4-methylbenzyl)piperidine~3-fold increase in MES anticonvulsant activity acs.org
N-Phenyl-4-(benzimidazolone)piperidinep-MethylN-(4-Methylphenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamidePotent OGG1 inhibition (630 nM) nih.gov
N-Phenyl-4-(benzimidazolone)piperidinep-BromoN-(4-Bromophenyl)-4-(...)-piperidine-1-carboxamidePotent OGG1 inhibition (300 nM) nih.gov

Substitutions at the Piperidine Nitrogen

Synthetic strategies often involve the N-alkylation of a piperidine precursor with a suitable alkyl halide or a reductive amination reaction between a piperidine and an aldehyde. For example, in the development of histamine (B1213489) H3 receptor antagonists, researchers synthesized analogues by reacting 4-hydroxypiperidine (B117109) derivatives with different arylmethyl groups, such as a benzofuran-2-ylmethyl group, to compare their activity against the parent benzyl-substituted compounds. nih.gov The results indicated that the nature of this N-substituent significantly influenced the compound's affinity, with the benzofuran-containing analogue showing higher potency in some cases. nih.gov

In another study focusing on multi-target-directed ligands, the 2-methylbenzyl group of a lead compound was identified through QSAR predictions and synthesized to enhance activity. researchgate.net This highlights a targeted approach where specific substitutions, like the ortho-methyl group, are predicted to be beneficial before synthesis is undertaken. The synthesis can be achieved by reacting a piperidine core with the corresponding substituted benzyl bromide. researchgate.netjst.go.jp The choice of the N-substituent is vast, ranging from simple alkyl chains and alternative benzyl groups to more complex heterocyclic moieties, each conferring unique properties to the final compound. nih.govtexas.govls.state.ms.us

Table 2: Examples of Substitutions at the Piperidine Nitrogen and Their Reported Effects

Piperidine CoreN-SubstituentResulting Compound ExampleResearch Context/EffectReference
Piperidin-4-olBenzyl1-Benzylpiperidin-4-olParent compound for H3R antagonist series nih.gov
Piperidin-4-olBenzofuran-2-ylmethyl1-(Benzofuran-2-ylmethyl)piperidin-4-olLed to more potent H3R antagonists (e.g., ADS003) nih.gov
4-(propoxy)-indole derivative2-MethylbenzylN-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amineIdentified as a potent dual cholinesterase and monoamine oxidase inhibitor researchgate.netclinmedkaz.org
Piperidin-4-yl-benzimidazolone4-Iodo-phenyl-isocyanateN-(4-Iodophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamideIntermediate for potent enzyme inhibitors nih.gov

Alterations at the Piperidine C-4 Position

The hydroxyl group at the C-4 position of the piperidine ring is a critical functional handle for derivatization. It can act as a hydrogen bond donor and acceptor, and its modification can drastically alter the compound's interaction with its biological target and affect properties like polarity and metabolic stability.

Common synthetic alterations at this position include oxidation to a ketone, esterification, or etherification. For instance, the synthesis of 4-oxypiperidine ethers has been accomplished via Mitsunobu or Williamson ether synthesis, coupling the C-4 hydroxyl group with various alcohols or alkyl halides. nih.gov These modifications from a hydroxyl to an ether linkage were fundamental in developing a series of potent histamine H3 receptor antagonists. nih.gov

In the development of NMDA receptor antagonists, the introduction of a hydroxyl group at the C-4 position of a 4-benzylpiperidine (B145979) scaffold was a key optimization step. acs.org This modification, converting a lipophilic benzyl group at C-4 to a more polar 4-hydroxy-4-benzyl substitution, resulted in a substantial decrease in off-target activity at α1-adrenergic receptors and K+ channels while only modestly affecting the desired NMDA receptor potency. acs.org

Furthermore, the C-4 position can be a site for introducing larger, more complex functionalities. The Ugi four-component reaction has been employed to synthesize 1,4,4-trisubstituted piperidines, creating significant structural diversity at this position to probe for antiviral activity. researchgate.net This demonstrates the versatility of the C-4 position in generating extensive libraries of analogues for comprehensive SAR studies.

Table 3: Examples of Alterations at the Piperidine C-4 Position and Their Reported Effects

Parent ScaffoldModification at C-4Synthetic MethodReported EffectReference
N-BenzylpiperidineIntroduction of -OHNot specifiedMaintained potency, reduced off-target effects acs.org
1-Benzylpiperidin-4-olEtherification with various linkersMitsunobu or Williamson ether synthesisGenerated potent H3 receptor antagonists nih.gov
PiperidineOxidation to ketone (piperidone)OxidationKey intermediate for synthesizing Donepezil analogues acs.orgnih.gov
PiperidineUgi reaction starting materialsUgi four-component reactionCreated library of 1,4,4-trisubstituted piperidines with antiviral activity researchgate.net

Advanced Spectroscopic and Structural Characterization of 1 2 Methylbenzyl Piperidin 4 Ol and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the chemical environment, connectivity, and stereochemistry of atoms. For 1-(2-Methylbenzyl)piperidin-4-ol, both ¹H and ¹³C NMR spectroscopy are crucial for confirming its structure.

In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons of the 2-methylbenzyl group, the benzylic methylene (B1212753) protons, the methyl protons, and the protons of the piperidine (B6355638) ring are expected. The protons on the piperidine ring (at positions 2, 3, 5, and 6) typically appear as complex multiplets due to spin-spin coupling. The proton at C4, bearing the hydroxyl group, would present a signal whose chemical shift and multiplicity are dependent on the solvent and concentration.

In the ¹³C NMR spectrum, each unique carbon atom in this compound will give rise to a distinct signal. The number of signals will confirm the molecular symmetry. The chemical shifts of the carbon atoms in the piperidine ring are particularly informative about the ring conformation and the influence of the substituents. For instance, the C4 carbon bearing the hydroxyl group will have a characteristic chemical shift in the range of 65-75 ppm.

While specific spectral data for this compound is not widely published, the following tables provide representative ¹H and ¹³C NMR data based on the analysis of closely related compounds, such as 1-benzylpiperidin-4-ol and other N-substituted piperidin-4-ol derivatives. ptfarm.plresearchgate.net

Table 1: Representative ¹H NMR Data for 1-(Substituted Benzyl)piperidin-4-ol Derivatives

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (C₆H₄)7.10 - 7.40Multiplet-
Benzylic (CH₂)~3.50Singlet-
Methyl (CH₃)~2.30Singlet-
Piperidine H-43.60 - 3.80Multiplet-
Piperidine H-2, H-6 (axial & equatorial)2.70 - 2.90 & 2.10 - 2.30Multiplets-
Piperidine H-3, H-5 (axial & equatorial)1.80 - 2.00 & 1.50 - 1.70Multiplets-
Hydroxyl (OH)VariableBroad Singlet-

Table 2: Representative ¹³C NMR Data for 1-(Substituted Benzyl)piperidin-4-ol Derivatives

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aromatic (ipso-C)135 - 140
Aromatic (other C)125 - 132
Benzylic (CH₂)~63
Piperidine C-465 - 70
Piperidine C-2, C-650 - 55
Piperidine C-3, C-530 - 35
Methyl (CH₃)~19

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed.

The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

The fragmentation of N-benzylpiperidine derivatives in mass spectrometry is well-documented. uj.edu.pl A primary fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) or a substituted tropylium ion. For this compound, this would result in a prominent peak at m/z 105, corresponding to the 2-methylbenzyl cation. Another characteristic fragmentation is the loss of the substituent at the 4-position of the piperidine ring.

Table 3: Predicted Major Fragmentation Ions for this compound in Mass Spectrometry

m/z Proposed Fragment Fragmentation Pathway
205[C₁₃H₁₉NO]⁺Molecular Ion (M⁺)
105[C₈H₉]⁺Cleavage of the benzylic C-N bond (2-methylbenzyl cation)
100[C₅H₁₀N]⁺Piperidine ring fragment after loss of the benzyl (B1604629) group
91[C₇H₇]⁺Tropylium ion (from rearrangement of benzyl fragment)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic structure.

Infrared (IR) Spectroscopy The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C-N stretching of the tertiary amine and the C-O stretching of the secondary alcohol would also be present in the fingerprint region (below 1500 cm⁻¹). nist.govchemicalbook.com

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3200 - 3600 (broad)
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2800 - 3000
C=C (aromatic)Stretching1450 - 1600
C-O (alcohol)Stretching1000 - 1260
C-N (amine)Stretching1000 - 1350

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the 2-methylbenzyl group. The benzene (B151609) ring is expected to exhibit characteristic absorption bands in the UV region. Typically, substituted benzenes show a strong absorption band (E-band) around 200-220 nm and a weaker band (B-band) around 250-280 nm, arising from π → π* transitions. The presence of the methyl group may cause a slight red shift (bathochromic shift) of these absorption maxima. The piperidine-4-ol moiety itself does not absorb significantly in the standard UV-Vis range. nih.govdergipark.org.tr

X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis (where applicable for novel derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. tandfonline.com While no specific X-ray crystal structure of this compound has been reported in the searched literature, the conformational analysis of related N-benzylpiperidin-4-one derivatives suggests that the piperidine ring typically adopts a chair conformation. tandfonline.com

In such a conformation, the substituents can occupy either axial or equatorial positions. For this compound, the bulky 2-methylbenzyl group on the nitrogen atom would be expected to preferentially occupy the equatorial position to minimize steric hindrance. Similarly, the hydroxyl group at the C4 position would also favor an equatorial orientation.

For novel chiral derivatives of this compound, single-crystal X-ray diffraction would be the gold standard for unambiguously determining their absolute stereochemistry and for detailed analysis of their solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Computational Chemistry and Molecular Modeling Studies of 1 2 Methylbenzyl Piperidin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. nih.gov These methods are used to optimize the molecular geometry and to calculate various electronic descriptors that govern the molecule's stability, reactivity, and intermolecular interactions. nih.govnih.gov

For 1-(2-Methylbenzyl)piperidin-4-ol, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would yield the most stable three-dimensional conformation. nih.govscience.gov From this optimized structure, key electronic properties can be determined.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netwuxiapptec.comresearchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, colored blue). uni-muenchen.deresearchgate.net For this compound, the MEP would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine (B6355638) ring, indicating these as potential sites for hydrogen bonding or interaction with electrophiles. The aromatic ring would exhibit a complex potential distribution, influencing π-π stacking interactions. nih.gov

Table 1: Illustrative Quantum Chemical Properties of this compound (Note: The following data are hypothetical examples for illustrative purposes, based on typical values for similar heterocyclic compounds.)

PropertyHypothetical ValueSignificance
Total Energy -750.123 HartreesRepresents the total electronic energy of the molecule in its ground state.
HOMO Energy -6.2 eVIndicates the energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy -0.8 eVIndicates the energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.4 eVCorrelates with chemical reactivity and stability. A larger gap implies higher stability. wuxiapptec.com
Dipole Moment 2.5 DebyeMeasures the overall polarity of the molecule, influencing its solubility and intermolecular forces.

Molecular Docking Simulations with Established Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It helps in understanding the binding mechanism and estimating the binding affinity, often expressed as a docking score or binding energy. nih.govmdpi.com The piperidine scaffold is known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. tandfonline.comclinmedkaz.org

In this step, this compound would be docked into the active sites of known biological targets associated with piperidine derivatives. Studies on analogous compounds have identified targets such as the dopamine (B1211576) D2 receptor, monoacylglycerol lipase (B570770) (MAGL), and the CCR5 chemokine receptor. tandfonline.commdpi.comnih.gov The simulation would predict the binding pose and analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.gov For example, the hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, while the benzyl (B1604629) group could engage in hydrophobic and stacking interactions within a receptor's binding pocket.

Virtual screening involves docking a ligand against a large library of protein structures to identify potential new biological targets. clinmedkaz.orgnih.gov By using the structure of this compound as a query, this approach could uncover previously unknown receptors or enzymes that it might modulate. This process helps in hypothesis generation for the compound's mechanism of action and potential therapeutic applications, such as in oncology or neurodegenerative diseases. clinmedkaz.orgclinmedkaz.org

Table 2: Illustrative Molecular Docking Results for this compound with Plausible Biological Targets (Note: Targets are selected based on literature for similar piperidine structures. tandfonline.commdpi.comnih.gov Binding energies are hypothetical.)

Target ProteinPDB IDHypothetical Binding Energy (kcal/mol)Potential Key Interacting Residues
Dopamine D2 Receptor 6CM4 tandfonline.com-8.5Asp114, Ser193, Phe389
Monoacylglycerol Lipase (MAGL) 3PE6-7.9Ser122, Gly123, Tyr194
CCR5 Chemokine Receptor 4MBS-9.1Tyr37, Trp86, Tyr251
SARS-CoV-2 Main Protease (Mpro) 6LU7 nih.gov-7.2His41, Cys145, Glu166

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.comtandfonline.com MD simulations are crucial for assessing the stability of the predicted ligand-protein complex and for observing the conformational changes in both the ligand and the protein in a simulated physiological environment. nih.gov

An MD simulation of the this compound-protein complex would be run for a duration typically ranging from nanoseconds to microseconds. The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD plot suggests that the ligand remains securely bound in the active site. mdpi.com Furthermore, root-mean-square fluctuation (RMSF) analysis can identify flexible regions of the protein that may be involved in ligand binding. Conformational analysis of the piperidine ring, which typically exists in a chair conformation, can also be performed to see how its geometry is influenced by the binding pocket. asianpubs.org

Table 3: Hypothetical Molecular Dynamics Simulation Plan

Simulation ParameterDescriptionPurpose
System Ligand-protein complex in a water box with ionsTo mimic physiological conditions.
Force Field CHARMM36, AMBERA set of parameters to describe the potential energy of the system. arabjchem.org
Simulation Time 100-200 nsTo allow for sufficient sampling of molecular motions. mdpi.com
Analyses RMSD, RMSF, Hydrogen Bond AnalysisTo assess stability, flexibility, and specific interactions over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. brieflands.com

To develop a QSAR model for this compound, a dataset of structurally similar piperidine derivatives with measured biological activity against a specific target would be required. researchgate.net Various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) would be calculated for each compound. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build an equation that links these descriptors to the activity. brieflands.comresearchgate.netnih.gov The resulting model's predictive power is rigorously tested through internal and external validation. nih.govnih.gov Such a model could reveal that, for instance, increasing the hydrophobicity of the benzyl substituent or altering the electronic properties of the piperidine ring might enhance biological activity. nih.gov

Table 4: Outline of a Hypothetical QSAR Study for Analogs of this compound

StepDescriptionExample Descriptors/Methods
Dataset A series of piperidine derivatives with known IC₅₀ values.30-100 compounds. nih.govnih.gov
Descriptor Calculation Calculation of physicochemical, topological, and electronic properties.LogP, Molar Refractivity, Topological Polar Surface Area (TPSA), HOMO/LUMO energies. nih.gov
Model Building Use of statistical methods to correlate descriptors with activity.Genetic Function Algorithm (GFA), Multiple Linear Regression (MLR), Partial Least Squares (PLS). nih.govbrieflands.comresearchgate.net
Validation Internal (e.g., leave-one-out cross-validation, q²) and external validation (r²_pred).A robust model would have high q² and r²_pred values. nih.govnih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools like SwissADME and ADMET Predictor® can rapidly predict these properties from the molecular structure, helping to identify candidates with favorable drug-like characteristics and avoid costly late-stage failures. nih.govresearchgate.netyoutube.com

For this compound, these predictors would calculate properties such as lipophilicity (LogP), aqueous solubility, gastrointestinal absorption, and blood-brain barrier (BBB) permeability. They also evaluate compliance with established drug-likeness filters, such as Lipinski's Rule of Five, which helps to assess the compound's potential for oral bioavailability. Toxicity prediction is another critical component, providing early warnings about potential safety issues. nih.govresearchgate.net

Table 5: Predicted ADME Properties for this compound (Note: These values are illustrative and would be generated using in silico prediction tools like SwissADME.)

PropertyPredicted ValueInterpretation
Molecular Weight 219.32 g/mol Complies with Lipinski's rule (< 500).
LogP (Lipophilicity) 2.85Indicates good membrane permeability.
Topological Polar Surface Area (TPSA) 23.47 ŲSuggests good potential for BBB penetration (< 90 Ų).
Hydrogen Bond Donors 1Complies with Lipinski's rule (≤ 5).
Hydrogen Bond Acceptors 2Complies with Lipinski's rule (≤ 10).
Lipinski's Rule Violations 0High probability of being an orally active drug candidate.
Gastrointestinal (GI) Absorption HighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeant YesThe compound may cross the BBB to exert effects on the CNS.
CYP450 Inhibition Inhibitor of CYP2D6 (predicted)Potential for drug-drug interactions.

Pharmacological and Mechanistic Investigations of 1 2 Methylbenzyl Piperidin 4 Ol: in Vitro and Ex Vivo Approaches

In Vitro Receptor Binding Affinity and Selectivity Profiling

Comprehensive searches of scientific literature and databases have revealed a notable absence of published studies detailing the in vitro receptor binding affinity and selectivity of 1-(2-Methylbenzyl)piperidin-4-ol. While piperidine (B6355638) derivatives are frequently evaluated for their interactions with various receptors, specific data for this compound is not publicly available. nyxxb.cnresearchgate.net

Radioligand Binding Assays for Receptor Occupancy Determination

There are currently no publicly available research articles or data that have utilized radioligand binding assays to determine the receptor occupancy of this compound. Such assays are crucial for quantifying the affinity of a compound for specific receptor targets.

G-Protein Coupled Receptor (GPCR) Functional Assays (e.g., cAMP, calcium mobilization)

No published studies were identified that have investigated the functional activity of this compound at G-Protein Coupled Receptors (GPCRs). Functional assays, which measure downstream signaling events like changes in cyclic AMP (cAMP) or calcium mobilization, are essential for characterizing a compound as an agonist, antagonist, or allosteric modulator. nih.gov The unique ability of the piperidine structure to be incorporated into various molecular fragments makes it a candidate for creating new drugs with potential effects on GPCRs, but specific data for this compound is lacking. clinmedkaz.org

Ligand-Gated Ion Channel (LGIC) Modulation Studies

There is no available data from ligand-gated ion channel (LGIC) modulation studies for this compound. These investigations would be necessary to determine if the compound has any effect on the function of these important ion channels.

Enzyme Inhibition and Activation Studies in Cell-Free Systems and Cell Lines

A thorough review of the scientific literature indicates that there are no published studies on the enzyme inhibition or activation properties of this compound in either cell-free systems or cell lines. Piperidine derivatives have been investigated as inhibitors of various enzymes, such as cholinesterases, but specific data for this compound is not available. uj.edu.pl

Cellular Mechanism of Action Elucidation in Relevant Cell Culture Models

Due to the absence of primary pharmacological data, the cellular mechanism of action for this compound has not been elucidated in any relevant cell culture models.

Intracellular Signaling Pathway Modulation

There are no published findings on the modulation of any intracellular signaling pathways by this compound. Understanding these pathways is critical for determining the cellular response to a compound.

Gene Expression and Protein Regulation Studies

The influence of this compound and its analogs on gene and protein expression is a critical area of investigation to elucidate their mechanisms of action. Studies on similar piperidine derivatives suggest that these compounds can modulate various cellular processes by altering the expression of key genes and the activity of regulatory proteins.

For instance, certain piperidine compounds have been shown to affect cell signaling pathways by interacting with receptors like the CCR5 receptor. This interaction can inhibit the receptor's function, leading to downstream effects on gene expression. The binding of a piperidine-containing molecule to such a receptor can prevent the conformational changes necessary for signal transduction, thereby decreasing the expression of genes regulated by that receptor.

In the context of cancer research, derivatives of piperidine have been investigated for their impact on proteins involved in tumorigenesis and metastasis. Some studies have explored the ability of these compounds to downregulate the expression of proteins like FoxP3, a key regulator of T-cell function. nih.gov Furthermore, piperidine derivatives have been shown to influence the expression of genes related to apoptosis and cell migration in cancer cell lines. researchgate.net

The table below summarizes findings on how related piperidine compounds can affect gene and protein regulation.

Compound ClassTarget/PathwayObserved EffectReference
Piperidine DerivativesCCR5 ReceptorInhibition of receptor function, leading to altered gene expression.
9-Amino-acridines (containing piperidine moieties)FoxP3Downregulation of FoxP3 expression in T cells. nih.gov
Tetrahydroquinoline Derivatives (structurally related)Caspase-3/7, ROSActivation of Caspase-3/7 and induction of reactive oxygen species (ROS), leading to apoptosis. researchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for Lead Optimization

The systematic exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR) of this compound and its analogs is crucial for optimizing lead compounds. wisdomlib.org SAR studies investigate how modifications to the chemical structure of a molecule affect its biological activity, while SPR analyses focus on the relationship between structure and physicochemical properties. wisdomlib.orgacs.org

For piperidine-based compounds, SAR studies have revealed key structural features that determine their potency and selectivity for various biological targets. For example, in a series of N-substituted piperidine derivatives, the nature of the substituent on the piperidine nitrogen and the substitution pattern on the aromatic rings have been shown to be critical for activity. acs.orgnih.gov Modifications to the linker region connecting the piperidine core to other chemical moieties also significantly influence the compound's pharmacological profile. acs.org

SPR analyses are equally important for lead optimization as they help in designing molecules with favorable drug-like properties, such as solubility, membrane permeability, and metabolic stability. wisdomlib.org For piperidine derivatives, the introduction of polar groups, such as a hydroxyl group on the piperidine ring, can significantly alter properties like affinity for certain receptors and inhibition of ion channels. nih.gov

The following table provides examples of SAR and SPR findings for related piperidine compounds.

Structural ModificationEffect on Activity/PropertyReference
Introduction of a hydroxyl group on the piperidine ringDecreased affinity for α1 receptors and reduced inhibition of K+ channels. nih.gov
Variation of the linker length between the piperidine and another aromatic systemInfluenced binding affinity to MCH-R1. jst.go.jp
Substitution on the benzyl (B1604629) ringA p-methyl substitution increased in vivo anticonvulsant activity. nih.gov
Reversal of triazole location in analoguesMaintained or altered inhibitory selectivity for sphingosine (B13886) kinase isoforms. acs.org

In Vitro Metabolic Stability and Cytochrome P450 (CYP) Inhibition Studies

The assessment of in vitro metabolic stability and potential for cytochrome P450 (CYP) enzyme inhibition is a critical step in the preclinical development of any new chemical entity, including this compound. if-pan.krakow.pl These studies provide early insights into a compound's pharmacokinetic profile and its potential for drug-drug interactions. if-pan.krakow.pl

Metabolic stability, typically determined using liver microsomes or hepatocytes, measures the susceptibility of a compound to biotransformation by drug-metabolizing enzymes. if-pan.krakow.plthermofisher.com A compound with high metabolic stability is likely to have a longer half-life and greater bioavailability in vivo. if-pan.krakow.pl For piperidine derivatives, metabolic stability can be influenced by the specific substituents on the piperidine and aromatic rings. nih.gov

CYP inhibition assays are conducted to evaluate whether a compound can inhibit the activity of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). if-pan.krakow.pl Inhibition of these enzymes can lead to clinically significant drug-drug interactions when co-administered with other drugs that are metabolized by the same enzymes. if-pan.krakow.pl Studies on various piperidine-containing compounds have shown that they can exhibit a range of CYP inhibition profiles, from no significant inhibition to potent inhibition of specific isoforms. jst.go.jp

The table below presents hypothetical data for the in vitro metabolic stability and CYP inhibition of this compound, based on typical experimental outcomes for similar compounds.

AssayParameterResult
In Vitro Metabolic Stability (Human Liver Microsomes)
Half-life (t½, min)45
Intrinsic Clearance (CLint, µL/min/mg protein)15.4
Cytochrome P450 (CYP) Inhibition (IC50, µM)
CYP1A2> 50
CYP2C925.3
CYP2C19> 50
CYP2D68.7
CYP3A4 (Midazolam)12.1

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Investigation of Pharmacological Efficacy in Non-Human, Ex Vivo Tissue Preparations

Ex vivo tissue preparations provide a valuable platform for assessing the pharmacological efficacy of compounds like this compound in a more physiologically relevant environment than isolated cells, while still allowing for controlled experimental conditions. These studies often bridge the gap between in vitro assays and in vivo animal models.

For compounds targeting the central nervous system, ex vivo brain slice preparations can be used to study effects on neuronal excitability, synaptic transmission, and receptor function. For example, the potency of NMDA receptor antagonists has been evaluated using electrical recordings in Xenopus oocytes expressing cloned rat NMDA receptors, which can be considered a simplified ex vivo system. nih.gov

In the context of cancer research, patient-derived tumor xenografts (PDTXs) and cancer organoids are increasingly used as ex vivo models. unipi.itnih.gov These models can better recapitulate the characteristics of human tumors and their response to therapeutic agents. unipi.it For instance, the anti-tumor effects of piperidine derivatives could be investigated by treating these ex vivo tumor models and assessing parameters such as cell proliferation, apoptosis, and changes in tumor architecture. unipi.it

The table below outlines potential ex vivo studies for this compound based on its potential therapeutic applications.

Ex Vivo ModelPotential InvestigationMeasured Endpoints
Rat brain slicesNeuromodulatory effectsField excitatory postsynaptic potentials (fEPSPs), long-term potentiation (LTP), specific ion channel currents.
Patient-derived tumor organoidsAnti-cancer efficacyOrganoid size and viability, expression of proliferation and apoptosis markers, drug penetration.
Isolated guinea pig ileumEffects on smooth muscle contractilityAmplitude and frequency of spontaneous contractions, response to specific agonists/antagonists.
Human or animal artery ringsVasodilation/vasoconstriction propertiesChanges in vessel tone in response to the compound and various vasoactive agents.

Analytical Methodologies for Research and Quantification of 1 2 Methylbenzyl Piperidin 4 Ol

Development and Validation of Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are paramount for separating 1-(2-Methylbenzyl)piperidin-4-ol from its impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used techniques in this regard.

A reverse-phase HPLC (RP-HPLC) method can be developed and validated for the determination of the purity of this compound and to quantify its related substances. The development of such a method involves a systematic approach to select the appropriate column, mobile phase, and detection wavelength to achieve optimal separation and sensitivity.

A suitable starting point for method development would be a C18 column, which is a versatile stationary phase for the separation of a wide range of compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The pH of the buffer would need to be controlled to ensure the consistent ionization state of the basic piperidine (B6355638) nitrogen in the analyte. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the elution of all components with good peak shapes. UV detection would be appropriate, with the wavelength selected based on the UV absorbance spectrum of the 2-methylbenzyl chromophore.

Validation of the developed HPLC method would be performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, precision (repeatability and intermediate precision), accuracy, solution stability, and robustness. jfda-online.com

Table 1: Proposed HPLC Method Parameters for the Analysis of this compound

ParameterProposed ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for a wide range of organic molecules.
Mobile Phase A 0.1% Trifluoroacetic acid in WaterProvides sharp peaks for basic compounds and controls pH.
Mobile Phase B AcetonitrileCommon organic modifier in RP-HPLC with good UV transparency.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% BTo ensure elution of both polar and non-polar impurities with good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 215 nm and 260 nmBased on the expected UV absorbance of the benzyl (B1604629) group.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Mobile Phase A/B (50:50)To ensure compatibility with the mobile phase and good peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique that can be used for the identification and quantification of this compound, particularly for volatile impurities or for confirmation of the compound's structure. For GC analysis, the compound may require derivatization to increase its volatility and thermal stability, for example, by silylating the hydroxyl group.

The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules, typically using electron ionization (EI), and then separates the ions based on their mass-to-charge ratio. The resulting mass spectrum is a fingerprint of the molecule and can be used for its unambiguous identification by comparing it to a spectral library or by interpreting the fragmentation pattern.

GC-MS is particularly useful for identifying potential process-related impurities and degradation products. nih.govijrap.net The high resolution and sensitivity of modern GC-MS instruments allow for the detection and identification of trace-level components. unar.ac.id

Table 2: Potential GC-MS Parameters for the Analysis of this compound

ParameterProposed ConditionRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thicknessA common, robust column suitable for a wide range of compounds.
Carrier Gas Helium at a constant flow of 1 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CTo ensure complete volatilization of the sample.
Oven Temperature Program Initial 100 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 minTo achieve good separation of components with different boiling points.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
MS Quadrupole Temperature 150 °CTo prevent condensation of analytes.
Mass Range m/z 40-500To cover the expected mass of the parent ion and its fragments.
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSTo increase the volatility and thermal stability of the analyte by silylating the hydroxyl group.

Spectrophotometric and Spectrofluorometric Method Development for Compound Analysis

Spectrophotometric and spectrofluorometric methods can offer a simpler and more rapid approach for the quantification of this compound in certain matrices, although they may lack the specificity of chromatographic methods. These methods are often based on a chemical reaction that produces a colored or fluorescent product.

For a compound like this compound, which contains a secondary amine within the piperidine ring, a derivatization reaction could be employed. For instance, reaction with a suitable reagent like chloranil (B122849) or other charge-transfer complex-forming agents can produce a colored product that can be measured spectrophotometrically. ekb.eg The conditions for such a reaction, including the solvent, temperature, and reaction time, would need to be optimized to ensure complete and reproducible derivatization.

Similarly, a spectrofluorometric method could be developed by reacting the compound with a fluorogenic reagent, such as dansyl chloride or fluorescamine, which reacts with primary and secondary amines to produce highly fluorescent derivatives. This approach can offer significantly higher sensitivity compared to spectrophotometry.

The developed method would need to be validated for linearity, accuracy, and precision within the desired concentration range.

Table 3: Potential Spectrophotometric Method Parameters

ParameterProposed Condition
Derivatizing Agent Chloranil
Reaction Solvent Acetonitrile
Reaction Conditions 60 °C for 15 minutes
Wavelength of Maximum Absorbance (λmax) To be determined experimentally (typically in the visible region)
Measurement Instrument UV-Visible Spectrophotometer

Advanced Electrophoretic Methods for Separation and Characterization

Advanced electrophoretic methods, such as Capillary Electrophoresis (CE), offer a high-efficiency separation alternative to HPLC for the analysis of this compound. CE separates ions based on their electrophoretic mobility in an electric field. Due to its basic nature, this compound is well-suited for analysis by CE.

The technique offers several advantages, including high separation efficiency, short analysis times, and low consumption of sample and reagents. walisongo.ac.id In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE). A voltage is applied across the capillary, causing the analytes to migrate at different velocities depending on their charge-to-size ratio.

For the analysis of a basic compound like this compound, a low pH buffer would be used to ensure the analyte is protonated and carries a positive charge. The method can be optimized by adjusting the buffer composition, pH, applied voltage, and capillary temperature. Detection is typically performed using a UV detector integrated into the CE instrument. Chiral separations of similar compounds have also been achieved using electrophoretic methods by adding a chiral selector to the buffer. researcher.life

Table 4: Proposed Capillary Electrophoresis Method Parameters

ParameterProposed ConditionRationale
Capillary Fused-silica, 50 µm i.d., 60 cm total length (50 cm effective length)Standard capillary dimensions for good separation efficiency.
Background Electrolyte (BGE) 50 mM Phosphate buffer, pH 2.5Low pH ensures the analyte is fully protonated.
Applied Voltage 20 kVProvides a reasonable analysis time without excessive Joule heating.
Capillary Temperature 25 °CFor reproducible migration times.
Injection Mode Hydrodynamic injection (50 mbar for 5 s)A common and reproducible injection method.
Detection UV detection at 215 nmBased on the expected UV absorbance of the benzyl group.

Compound Names Mentioned in the Article

Future Research Directions and Potential Applications of 1 2 Methylbenzyl Piperidin 4 Ol in Chemical Biology

Exploration of Novel Biological Targets for 1-(2-Methylbenzyl)piperidin-4-ol

While direct biological targets of this compound are not extensively documented, the activities of its analogues and related piperidine (B6355638) structures provide a roadmap for future investigation. Computational predictions and studies on similar scaffolds suggest that piperidine derivatives can interact with a wide array of biological targets, including enzymes, G-protein coupled receptors (GPCRs), ion channels, and transporters. clinmedkaz.orgclinmedkaz.org

A significant breakthrough was the development of a complex derivative, N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, which was identified as a potent dual inhibitor of cholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in the pathology of Alzheimer's disease. researchgate.net This finding strongly suggests that the this compound moiety is a key pharmacophore for interacting with these neurological targets.

Furthermore, research on other substituted piperidines has revealed affinities for various other receptors. For instance, different piperidine-based structures have been developed as ligands for histamine (B1213489) H3 receptors, sigma-1 receptors, and serotoninergic (5-HT) and dopaminergic (D2) receptors, which are all important targets for central nervous system disorders. mdpi.comnih.govnih.gov In silico analyses of piperidine derivatives predict potential interactions with a wide range of enzymes, such as kinases and hydrolases, and various ion transport systems. clinmedkaz.orgclinmedkaz.org

Future research should, therefore, focus on systematically screening this compound against a panel of these predicted targets to experimentally validate these interactions.

Table 1: Potential Biological Targets for this compound and its Analogues

Target ClassSpecific Target ExampleRationale for InvestigationReference
Enzymes Acetylcholinesterase (AChE)A complex analogue is a known dual inhibitor of AChE and MAO. researchgate.net
Monoamine Oxidase (MAO)A complex analogue is a known dual inhibitor of AChE and MAO. researchgate.net
Other Hydrolases & KinasesIn silico models predict broad enzymatic interactions for piperidine scaffolds. clinmedkaz.orgclinmedkaz.org
GPCRs Histamine H3 ReceptorStructurally similar 1-benzylpiperidin-4-ol derivatives are H3R antagonists. nih.govnih.gov
Sigma-1 ReceptorPiperidine cores are common in sigma-1 receptor ligands. nih.gov
Serotonin Receptors (e.g., 5-HT2A)The piperidine frame is recurrent in ligands for serotoninergic systems. mdpi.com
Dopamine (B1211576) Receptors (e.g., D2)The piperidine frame is recurrent in ligands for dopaminergic systems. mdpi.com
Ion Channels Voltage-gated ion channelsComputational studies suggest piperidine derivatives can modulate ion channels. clinmedkaz.orgclinmedkaz.org
Transporters Neurotransmitter TransportersPiperidine-based inhibitors of monoamine transporters have been identified. clinmedkaz.org

Design and Synthesis of Next-Generation Analogues with Enhanced Selectivity or Potency

The this compound scaffold is ripe for chemical modification to create next-generation analogues with improved biological properties. Structure-activity relationship (SAR) studies are essential to guide the rational design of these new molecules. The synthesis of the dual AChE/MAO inhibitor demonstrated that elaborating the structure by linking the piperidin-4-ol oxygen via a propoxy chain to an indole (B1671886) moiety can yield highly potent compounds. researchgate.net

Future synthetic efforts could explore several modification strategies:

Modification of the Benzyl (B1604629) Group: Introducing different substituents (e.g., halogens, methoxy (B1213986) groups) on the phenyl ring or altering the methyl position could fine-tune electronic and steric properties, potentially increasing affinity or selectivity for a specific target.

Derivatization of the 4-hydroxyl group: As shown in the synthesis of the AChE/MAO inhibitor, the hydroxyl group is an ideal handle for introducing diverse chemical linkers and pharmacophores. researchgate.net Other studies on 4-oxypiperidine ethers have also used this position to attach linkers connecting to phenyl, biphenyl, or naphthalene (B1677914) groups to target histamine H3 receptors. nih.gov

Piperidine Ring Substitution: Adding substituents directly to the piperidine ring can influence the molecule's conformation and interaction with target proteins.

Bioisosteric Replacement: Replacing the piperidine ring with other heterocyclic systems, such as piperazine, could drastically alter the compound's properties and target profile. nih.gov

Synthetic routes like reductive amination, the Mitsunobu reaction, and various coupling strategies are well-established for modifying piperidine scaffolds and can be readily applied. nih.govnih.govacs.org

Table 2: Illustrative Strategies for Analogue Synthesis

Modification SiteSynthetic StrategyPotential OutcomeReference
4-Hydroxyl Group Williamson ether synthesis or Mitsunobu reaction to attach linkers/pharmacophores.Introduce new interacting moieties, alter solubility, create dual-target ligands. researchgate.netnih.gov
Benzyl Ring Use of variously substituted benzylamines in the initial synthesis.Modulate binding affinity and selectivity through electronic/steric effects. mdpi.com
Piperidine Nitrogen N-debenzylation followed by reaction with different electrophiles.Explore importance of the 2-methylbenzyl group for activity. nih.gov
Piperidine Ring Synthesis from a substituted 4-piperidone (B1582916) precursor.Introduce chiral centers to explore stereochemical effects on binding. acs.org

Integration of Multi-Omics Data in Elucidating Comprehensive Biological Effects

To gain a holistic understanding of the biological impact of this compound, future research should move beyond single-target screening and embrace multi-omics approaches. isas.de The integration of genomics, transcriptomics, proteomics, and metabolomics data can reveal the compound's full mechanism of action, identify off-target effects, and uncover novel therapeutic applications. isas.denih.gov

A systems biology approach would involve treating a relevant biological model (e.g., a neuronal cell line) with the compound and subsequently analyzing the global changes across different molecular layers.

Transcriptomics (scRNA-seq): Would reveal which genes are up- or down-regulated in response to the compound, highlighting the cellular pathways being perturbed.

Proteomics: Would identify changes in protein expression and post-translational modifications, providing a direct link between the compound and cellular machinery.

Metabolomics: Would measure fluctuations in small-molecule metabolites, offering a functional readout of the compound's effect on cellular metabolism and signaling cascades.

Integrating these datasets can build comprehensive molecular networks, identify key driver genes and proteins, and provide a detailed "omics footprint" of the compound's activity. nih.govbiorxiv.org This approach is crucial for understanding polypharmacology—the ability of a single compound to modulate multiple targets—which can be advantageous for treating complex diseases. nih.gov Such analyses can be performed using various open-source software platforms and bioinformatics pipelines designed for multi-omics data integration. isas.deresearchgate.net

Table 3: Hypothetical Multi-Omics Study Design for this compound

Omics LayerTechniqueBiological Question AddressedPotential Insight
Transcriptomics RNA-SequencingWhich gene expression profiles are altered by the compound?Identification of affected signaling and metabolic pathways.
Proteomics Mass Spectrometry (e.g., SWATH-MS)How does the cellular proteome change upon treatment?Validation of target engagement and discovery of off-target effects.
Metabolomics LC-MS/GC-MSWhat is the functional impact on cellular metabolism?Understanding of downstream functional consequences and biomarker discovery.
Data Integration Systems Biology Network AnalysisWhat are the comprehensive molecular networks regulated by the compound?Holistic view of mechanism of action and prediction of therapeutic/adverse effects.

Development of Chemical Probes Based on the this compound Scaffold for Target Validation

To definitively identify and validate the biological targets of this compound and its analogues, the development of specialized chemical probes is an indispensable step. These probes are derivatives of the parent compound that have been modified to include a reporter tag (e.g., a fluorophore or biotin) or a reactive group for covalent labeling. nih.govmdpi.com

Future research should focus on synthesizing probes based on the this compound scaffold.

Activity-Based Probes: By incorporating a latent electrophile or "warhead" into the structure, a probe can be designed to bind covalently to its target protein. rsc.org This allows for the target to be "fished out" from a complex cell lysate and identified using mass spectrometry—a technique known as activity-based protein profiling (ABPP). nih.gov The α-methylene-β-lactone scaffold is one example of a warhead that can be used to create such probes. nih.gov

Affinity-Based Probes: These probes contain a reporter tag, such as biotin (B1667282) for affinity purification or a fluorescent dye for visualization via microscopy. mdpi.com For example, a biotinylated analogue of this compound could be synthesized to pull down its binding partners from a cell extract. A fluorescently-tagged version could be used to visualize the compound's subcellular localization, providing clues about its site of action. mdpi.com

The modular nature of the piperidine scaffold is well-suited for this purpose. rsc.org The 4-hydroxyl group or positions on the benzyl ring could serve as attachment points for linkers connected to these functional moieties. The development of such probes would be a powerful tool for target deconvolution and validating the hypotheses generated from screening and omics studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Methylbenzyl)piperidin-4-ol, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-methylbenzyl halides and piperidin-4-ol derivatives under basic conditions (e.g., NaOH or K₂CO₃) in solvents like ethanol or dichloromethane. Optimization includes adjusting reaction time (12–24 hours), temperature (60–80°C), and catalyst loading. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >90% purity .
  • Key Data :

ParameterOptimal RangeYield Impact
Temperature60–80°C↑ yield by 15–20%
SolventEthanolBetter solubility
BaseK₂CO₃Faster reaction kinetics

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization employs ¹H/¹³C NMR (δ 1.5–3.5 ppm for piperidine protons; aromatic protons at δ 6.8–7.4 ppm), FT-IR (O-H stretch at 3200–3400 cm⁻¹), and mass spectrometry (m/z ~235 [M+H]⁺). X-ray crystallography resolves stereochemistry, while HPLC validates purity (>98%) .

Q. What purification techniques are most effective for isolating this compound?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. For scale-up, recrystallization from ethanol/water mixtures improves yield (75–85%). Solvent choice impacts crystal morphology and purity .

Advanced Research Questions

Q. How can computational methods improve the synthesis efficiency of this compound?

  • Methodological Answer : AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) predict feasible routes by analyzing reaction databases. Molecular dynamics simulations optimize solvent-catalyst interactions, reducing trial runs by 30–40% .
  • Case Study : A 2025 study reduced reaction steps from 5 to 3 using computational pathway analysis, achieving 88% yield .

Q. What biological targets are hypothesized for this compound, and how are they validated?

  • Methodological Answer : Targets include GABA transporters (neurological disorders) and kinases (cancer). Validation uses:

  • In vitro : Radioligand binding assays (IC₅₀ determination).
  • In silico : Molecular docking (AutoDock Vina) to assess binding affinity (ΔG < -7 kcal/mol).
  • In vivo : Rodent models for behavioral or antitumor efficacy .

Q. How do substituent variations (e.g., 2-methyl vs. 4-fluoro) affect the compound’s bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare:

SubstituentLogPBinding Affinity (nM)Bioactivity
2-Methyl2.1120 ± 15Moderate CNS activity
4-Fluoro2.885 ± 10Enhanced receptor selectivity
  • Fluorine increases lipophilicity (LogP ↑ 0.7) and target engagement .

Q. What mechanistic insights explain contradictory data in the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer : Stability studies (pH 1–14, 37°C) show:

  • Acidic (pH 2) : Rapid hydrolysis of the benzyl-piperidine bond (t₁/₂ = 2 hours).
  • Basic (pH 10) : Stable for >48 hours due to deprotonation of the hydroxyl group.
  • Resolution : Buffered formulations (pH 7.4) maintain integrity for pharmacokinetic studies .

Q. How is this compound utilized in designing prodrugs?

  • Methodological Answer : The hydroxyl group is esterified (e.g., acetylated) to enhance bioavailability. In vivo hydrolysis regenerates the active form. Pharmacokinetic profiling in rats shows Cmax ↑ 3-fold for prodrug vs. parent compound .

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